molecular formula C11H14O2 B1583114 Methyl 2-methyl-2-phenylpropanoate CAS No. 57625-74-8

Methyl 2-methyl-2-phenylpropanoate

Cat. No.: B1583114
CAS No.: 57625-74-8
M. Wt: 178.23 g/mol
InChI Key: WITYUUTUSPKOAB-UHFFFAOYSA-N
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Description

Methyl 2-methyl-2-phenylpropanoate is an organic compound with the molecular formula C11H14O2. It is an ester derived from 2-methyl-2-phenylpropanoic acid and methanol. This compound is known for its pleasant aroma and is often used in the fragrance industry. It is also utilized in various chemical syntheses due to its reactivity and stability .

Preparation Methods

Synthetic Routes and Reaction Conditions: Methyl 2-methyl-2-phenylpropanoate can be synthesized through the esterification of 2-methyl-2-phenylpropanoic acid with methanol in the presence of an acid catalyst such as sulfuric acid. The reaction typically involves refluxing the mixture to drive the reaction to completion and then purifying the product through distillation .

Industrial Production Methods: On an industrial scale, the production of this compound follows a similar process but with optimized conditions for higher yield and purity. The use of continuous reactors and advanced purification techniques such as fractional distillation ensures the efficient production of this compound .

Chemical Reactions Analysis

Types of Reactions: Methyl 2-methyl-2-phenylpropanoate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Methyl 2-methyl-2-phenylpropanoate has several applications in scientific research:

Mechanism of Action

The mechanism of action of methyl 2-methyl-2-phenylpropanoate involves its interaction with various molecular targets depending on its application. For instance, in antimicrobial studies, it may disrupt microbial cell membranes or interfere with essential enzymes. The exact pathways and molecular targets can vary based on the specific biological context .

Comparison with Similar Compounds

Uniqueness: Methyl 2-methyl-2-phenylpropanoate is unique due to its specific ester structure, which imparts distinct reactivity and physical properties. Its pleasant aroma and stability make it particularly valuable in the fragrance industry and as an intermediate in organic synthesis .

Properties

IUPAC Name

methyl 2-methyl-2-phenylpropanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14O2/c1-11(2,10(12)13-3)9-7-5-4-6-8-9/h4-8H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WITYUUTUSPKOAB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C1=CC=CC=C1)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60206288
Record name Benzeneacetic acid, alpha,alpha-dimethyl-, methyl ester
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Molecular Weight

178.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

57625-74-8
Record name Methyl α,α-dimethylbenzeneacetate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=57625-74-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
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Record name Benzeneacetic acid, alpha,alpha-dimethyl-, methyl ester
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Record name Benzeneacetic acid, alpha,alpha-dimethyl-, methyl ester
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name methyl 2-methyl-2-phenylpropanoate
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Synthesis routes and methods I

Procedure details

9.00 g (55 mmol) 2-methyl-2-phenyl-propionic acid was dissolved in 90 ml N,N-dimethylformamide, 11.51 g (2.5 eq.) of sodium hydrogencarbonate was added followed by 6.89 mL (15.72 g 2 eq.) of methyl iodide. The mixture was stirred at rt for 40 hours, then poured into ice water, the pH was adjusted to ˜3.0 with aq. HCl (1N) and the mixture extracted 3 times with ether; the organic phases were washed with water, dried over MgSO4, filtered and evaporated to give 7.34 g of the crude title compound as yellow oil. MS: 178.1 (M+).
Quantity
9 g
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reactant
Reaction Step One
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90 mL
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11.51 g
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reactant
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6.89 mL
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reactant
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[Compound]
Name
ice water
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0 (± 1) mol
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0 (± 1) mol
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Synthesis routes and methods II

Procedure details

A solution of n-butyl lithium in hexane (1.44N, 60.0 ml, 86.4 mmol) was added to a solution of diisopropylamine (9.07 g, 89.6 mmol) in anhydrous THF (200 ml) cooled at -30° C. under argon atmosphere, and the mixture was stirred for 20 minutes. To this reaction mixture were added a solution of methyl 2-phenylpropionate (10.5 g, 64.0 mmol) in 10 ml of anhydrous THF and HMPA (16.5 g, 92.0 mmol), and the mixture was stirred at -30° C. for 10 minutes and then at 0° C. for 45 minutes. To this reaction solution was added a solution of methyl iodide (13.6 g, 96.0 mmol) in anhydrous THF (30 ml) at -30° C., and the mixture was stirred at -30° C. for 1 hour. This reaction mixture was added to an aqueous saturated solution of ammonium chloride (400 ml) and water (50 ml) was added. The mixture was extracted with ether (400 ml). The aqueous layer further extracted with ethyl acetate. The combined organic layers were washed with water (300 ml) and brine, dried over anhydrous magnesium sulfate, and concentrated. The residue was distilled (b.p. 99°-100° C./6 mmHg) to give an oil of methyl 2-methyl-2-phenylpropionate (7.63 g, 42.9 mmol, 67.0%). This compound was assigned the structure by the following data:
Quantity
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reactant
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60 mL
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9.07 g
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reactant
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200 mL
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solvent
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10.5 g
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reactant
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16.5 g
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reactant
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Name
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10 mL
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solvent
Reaction Step Two
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13.6 g
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reactant
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30 mL
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solvent
Reaction Step Three
Quantity
400 mL
Type
reactant
Reaction Step Four
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50 mL
Type
solvent
Reaction Step Four

Synthesis routes and methods III

Procedure details

2-methyl-2-phenyl-propanol (Intermediate 3) (0.5 kg) and pyridine (268 ml) were charged to a reactor and chilled to 0° C. Acetic anhydride (680 gms) was slowly added through a dropper at 10-20° C. The mixture was stirred for 2 hours at 10-20° C. Ethyl acetate (1.5 ltr) was added and chilled water (2 ltrs) was slowly added through a dropper at 10-20° C. The mixture was stirred for ½ hr. The ethyl acetate layer was separated and 10% chilled dilute HCl was added. The ethyl acetate layer was then washed with sodium bicarbonate until a pH of 7 was obtained. The ethyl acetate layer was dried with sodium sulphate and concentrated under vacuum. The resulting oil was distilled under vacuum (15 mm of Hg), at 80-100° C.
Quantity
0.5 kg
Type
reactant
Reaction Step One
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reactant
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268 mL
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reactant
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680 g
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: How is Methyl 2-methyl-2-phenylpropanoate formed in the context of this research?

A1: The research paper describes the formation of this compound during the photolysis of (2-methoxycarbonyl-2-phenylpropyl)cobaloxime []. This compound is generated as a "hydrogen-abstracted product" during the photochemical reaction []. This means that the starting material loses a hydrogen atom, and that hydrogen atom is replaced with a methyl group to form this compound.

Q2: Are there other products formed during this photolysis reaction?

A2: Yes, besides this compound, two other products are formed through a phenyl-migration mechanism: methyl 2-methylene-3-phenylpropanoate and methyl trans-2-methyl-3-phenylpropenoate []. This difference in product formation highlights the varied reactivity pathways available during this photolysis process.

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